4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

Microbial Biotransformation Metabolite Identification Structural Elucidation

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a structurally elucidated hydroxylated microbial metabolite of yangonin, distinguished from co-metabolites by its unique 7,8-dihydroxy-7,8-dihydrostyryl moiety combined with retained 4-methoxy and 12-methoxy groups. This non-substitutable reference standard (LogP 2.0, tPSA 76 Ų, DMSO solubility 55 mg/mL) enables unambiguous peak assignment in LC-MS/MS and HPLC-UV analysis of yangonin metabolic pathways. Sourced as an authentic biotransformation product of Cunninghamella elegans and Absidia coerulea, it serves as an ideal metabolic pathway marker and 'inactive metabolite control' for SAR studies. For research use only; ≥98% HPLC purity.

Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
Cat. No. B12399401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Molecular FormulaC14H12O5
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C14H12O5/c1-18-11-7-10(19-14(17)8-11)4-2-9-3-5-12(15)13(16)6-9/h2-8,15-16H,1H3/b4-2+
InChIKeyDEVZTLWLEZLGST-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (CAS 149947-22-8): Yangonin Microbial Metabolite for Analytical Reference and Metabolic Pathway Research


4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a styrylpyrone-class compound identified as a hydroxylated microbial metabolite of yangonin, a major styryl lactone constituent of Piper methysticum (Kava) [1]. This compound was first reported and structurally elucidated as compound 4 among three hydroxylated metabolites (compounds 2-4) produced during microbial biotransformation studies of yangonin [1]. Its molecular formula is C14H12O5 (MW 260.24 g/mol), and it features a characteristic 4-methoxy substitution on the 2-pyrone ring along with a 7,8-dihydroxy-7,8-dihydrostyryl moiety [2]. The compound is commercially available from multiple vendors at purity levels ≥98% (HPLC) for research use only .

Why Generic Substitution Fails: Structural Specificity of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone in Microbial Biotransformation Studies


Generic substitution of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone with other yangonin metabolites or styrylpyrones is not scientifically valid due to its distinct structural features that define its unique identity as a specific microbial biotransformation product. Among the three hydroxylated metabolites produced from yangonin—compound 2 (4-methoxy-6-(12-hydroxystyryl)-2-pyrone), compound 3 (4-methoxy-6-(11,12-dihydroxystyryl)-2-pyrone), and compound 4 (4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone)—this compound is distinguished by the presence of both a 4-methoxy group and a 7,8-dihydroxy-7,8-dihydrostyryl side chain, a combination not present in any of its co-metabolites [1]. The precise hydroxylation pattern at the 7,8-positions of the dihydrostyryl moiety, coupled with the retained 4-methoxy and 12-methoxy functionality, represents a specific enzymatic modification event during microbial metabolism that cannot be replicated by commercially available alternatives. Substitution with compound 2 (monohydroxylated at C-12) or compound 3 (dihydroxylated at C-11,12) would introduce different hydrogen bonding capacity, polarity (LogP differences), and chromatographic retention behavior, thereby confounding analytical identification and metabolic pathway elucidation studies [2]. Furthermore, unlike other styrylpyrone antifungals that have been quantitatively characterized (e.g., (+)-6-styryl-7,8-epoxy-4-methoxypyran-2-one with MIC 24.4 μM against C. albicans [3]), this specific compound lacks published direct bioactivity data, meaning its procurement value resides in its unique role as a reference standard for metabolite identification rather than as a bioactive lead compound.

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: Quantitative Comparative Evidence for Scientific Selection


Structural Differentiation: Unique 7,8-Dihydroxy-7,8-Dihydrostyryl Moiety Versus Co-Metabolites

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (compound 4) is the sole yangonin metabolite characterized by hydroxylation at the 7,8-positions of the dihydrostyryl moiety combined with a retained 12-methoxy group. In the original microbial metabolism study, this compound was distinguished from compound 2 (4-methoxy-6-(12-hydroxystyryl)-2-pyrone), which possesses only a single hydroxylation at C-12 with no dihydro modification, and from compound 3 (4-methoxy-6-(11,12-dihydroxystyryl)-2-pyrone), which features an 11,12-dihydroxystyryl moiety rather than the 7,8-dihydroxy-7,8-dihydrostyryl pattern [1]. The spectroscopic and chemical analyses confirmed the 7,8-dihydroxy-7,8-dihydrostyryl substitution as the defining structural signature of this compound, distinguishing it from all other known yangonin metabolites [1].

Microbial Biotransformation Metabolite Identification Structural Elucidation

Molecular Descriptor Differentiation: LogP, Hydrogen Bonding Capacity, and Topological Polar Surface Area

The target compound exhibits computed physicochemical properties that differentiate it from its parent compound yangonin and from simpler styrylpyrones. With a calculated LogP of 2.0, two hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (tPSA) of 76 Ų, 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone occupies a distinct property space relative to yangonin (LogP ~3.8, no diol functionality) and relative to the epoxy-styrylpyrone comparator (+)-6-styryl-7,8-epoxy-4-methoxypyran-2-one, which lacks the 7,8-dihydroxy diol system and therefore possesses different hydrogen bonding capacity [1]. These property differences translate to measurable differences in chromatographic behavior and solubility profile: the compound demonstrates solubility in DMSO at concentrations up to 55 mg/mL (211.34 mM) [2].

Physicochemical Property Solubility Prediction ADME Profiling

Absence of Published Bioactivity Data as a Selection Criterion: Focused Procurement for Analytical Reference Applications

In contrast to other styrylpyrone derivatives that have been quantitatively characterized for antifungal activity—such as (+)-6-styryl-7,8-epoxy-4-methoxypyran-2-one (MIC 24.4 μM against C. albicans with 17 mm zone of inhibition) and the dihydroxystyrylpyrone enantiomer (MIC 26.2 μM with 9 mm zone of inhibition) [1]—no published in vitro or in vivo bioactivity data exist for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. All major vendor product pages (MedChemExpress, TargetMol, InvivoChem, GlpBio) consistently describe this compound solely as a 'hydroxylated microbial metabolite of Yangonin' without reporting any IC50, EC50, Ki, or MIC values . This absence of bioactivity annotation is not a deficiency but rather a defining characteristic that clarifies the compound's primary utility: it serves as an analytical reference standard for metabolite identification in yangonin biotransformation studies, not as a bioactive probe for target engagement or phenotypic screening.

Analytical Standard Reference Compound Research-Use-Only

Microbial Biotransformation Specificity: Enzymatic Origin Confirms Non-Synthetic Identity

The production of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone was achieved through microbial metabolism of yangonin using two fungal strains: Cunninghamella elegans var. elegans and Absidia coerulea [1]. This biotransformation route yields a compound that is distinct from any known plant-derived or synthetic styrylpyrone. The enzymatic hydroxylation at the 7,8-positions occurs via microbial cytochrome P450-mediated oxidation of the styryl double bond, generating a specific diol stereochemistry that may differ from synthetic analogs prepared via chemical oxidation. Unlike total synthesis-derived styrylpyrones, this compound carries the signature of microbial phase I metabolism, making it uniquely valuable for studies investigating yangonin's metabolic fate and for authenticating metabolite identity in biological matrices [2]. Furthermore, compounds 3 and 4 were reported as microbial metabolites of yangonin for the first time in this study, establishing their status as novel biotransformation products rather than previously described natural products [1].

Biotransformation Microbial Metabolism Enzymatic Hydroxylation

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: Evidence-Based Research and Industrial Application Scenarios


Analytical Reference Standard for LC-MS/MS Identification of Yangonin Phase I Metabolites

Based on its definitive structural elucidation as a specific yangonin metabolite with a unique 7,8-dihydroxy-7,8-dihydrostyryl moiety [1], this compound serves as an essential authenticated reference standard for researchers developing LC-MS/MS or HPLC-UV methods to detect and quantify yangonin metabolites in biological matrices. Its distinct chromatographic retention and MS fragmentation pattern, arising from its specific hydroxylation pattern (LogP 2.0, tPSA 76 Ų) [2], enables unambiguous peak assignment in complex samples from in vitro microsomal incubations, in vivo pharmacokinetic studies, or microbial biotransformation experiments. The compound is not substitutable with other styrylpyrone metabolites due to differences in hydroxylation sites and methoxy retention [1].

Reference Compound for Structure-Activity Relationship (SAR) Studies of Styrylpyrone Metabolism

Given its status as a structurally authenticated microbial biotransformation product of yangonin produced by Cunninghamella elegans and Absidia coerulea [1], this compound provides a critical reference point for medicinal chemists and pharmacognosists investigating the structure-activity relationships of styrylpyrone phase I metabolism. The absence of reported bioactivity data positions this compound as an ideal 'inactive metabolite control' or 'metabolic pathway marker' rather than a bioactive lead, allowing researchers to distinguish between the pharmacological effects of the parent compound (yangonin) and its biotransformation products. Comparative studies with compound 2 and compound 3 [1] can elucidate how specific hydroxylation patterns (C7-C8 vs C11-C12 vs C12 only) affect physicochemical properties and clearance mechanisms.

Procurement for Microbial Biotransformation Pathway Validation and Authenticity Verification

The compound's origin as a novel microbial metabolite—reported for the first time in the 2010 Kim et al. study [1]—makes it uniquely valuable for researchers replicating or extending yangonin biotransformation studies. Unlike commercially available synthetic styrylpyrones that may contain stereochemical impurities or artifacts from chemical synthesis, this compound (when sourced with appropriate analytical certification) provides an authentic reference for verifying the stereochemical outcome of microbial hydroxylation reactions. The specific enzymatic conditions employed (C. elegans var. elegans and A. coerulea cultures) [3] establish a defined biotransformation context that researchers can reference when designing comparative metabolism studies or developing biocatalytic methods for styrylpyrone functionalization.

Physicochemical Property Standard for LogP and Solubility Benchmarking in Styrylpyrone Series

With computed LogP of 2.0, tPSA of 76 Ų, and measured DMSO solubility of 55 mg/mL (211.34 mM) [2][4], this compound provides a defined physicochemical benchmark within the styrylpyrone chemical space. Researchers developing predictive ADME models, QSAR algorithms, or chromatographic method optimization can utilize this compound's well-characterized properties as a calibration point. Its intermediate LogP relative to yangonin (LogP ~3.8) and more hydrophilic styrylpyrone analogs makes it a useful reference for understanding how dihydroxylation modulates lipophilicity and hydrogen bonding capacity in this scaffold.

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